N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Molecular weight Ligand efficiency Oxalamide SAR

N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941977-23-7) is a synthetic small molecule belonging to the oxalamide class, characterized by an allyl-substituted N1 terminus, a naphthalen-1-yl group, and a pyrrolidin-1-yl ring attached to the ethyl bridge at N2. With a molecular weight of 351.4 g/mol, computed XLogP3 of 3.2, topological polar surface area (TPSA) of 61.4 Ų, and two hydrogen bond donors, the compound occupies a favorable physicochemical space for probe and lead discovery.

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 941977-23-7
Cat. No. B2809717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS941977-23-7
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESC=CCNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCCC3
InChIInChI=1S/C21H25N3O2/c1-2-12-22-20(25)21(26)23-15-19(24-13-5-6-14-24)18-11-7-9-16-8-3-4-10-17(16)18/h2-4,7-11,19H,1,5-6,12-15H2,(H,22,25)(H,23,26)
InChIKeyYONSFUXGZDKMLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941977-23-7): A Structurally Distinct Oxalamide Building Block for Selective Procurement


N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide (CAS 941977-23-7) is a synthetic small molecule belonging to the oxalamide class, characterized by an allyl-substituted N1 terminus, a naphthalen-1-yl group, and a pyrrolidin-1-yl ring attached to the ethyl bridge at N2 [1]. With a molecular weight of 351.4 g/mol, computed XLogP3 of 3.2, topological polar surface area (TPSA) of 61.4 Ų, and two hydrogen bond donors, the compound occupies a favorable physicochemical space for probe and lead discovery [1]. Its commercial availability at 95% purity makes it a practical starting point for structure–activity relationship (SAR) studies and chemical biology applications [1].

Chemistry Terminal alkene enables thiol-ene, metathesis, and other bioorthogonal conjugation strategies.
Hit-to-lead Lower molecular weight oxalamide scaffold may support improved ligand efficiency in fragment-based SAR programs.
Physchem Moderate computed lipophilicity profile suggests balanced permeability and aqueous solubility for cellular assays.

Why N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Cannot Be Replaced by In-Class Oxalamide Analogs


Despite sharing the conserved N2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl pharmacophore, oxalamide derivatives within this series exhibit substantial variation in molecular weight (>60 g/mol), lipophilicity, and functional group composition depending on the N1 substituent [1]. Simple substitution of the allyl group with a bulkier aromatic or heterocyclic moiety alters passive permeability, aqueous solubility, and metabolic stability, potentially invalidating SAR models and confounding biological interpretation [1]. Therefore, generic replacement without experimental validation risks producing non‑comparable data, underscoring the necessity of compound‑specific selection based on verified structural parameters [1].

! N1 substituent variation alters permeability, solubility, and metabolic stability, potentially invalidating established SAR models.
! Aryl or alkyl N1 analogs lack the terminal alkene, preventing conjugation-based probe development and orthogonal chemistry.
! Significant molecular weight differences among N1-substituted oxalamides may shift ligand efficiency metrics and synthetic scalability.

Quantitative Differentiation of N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide Against Closest Structural Analogs


Lower Molecular Weight Confers Superior Ligand Efficiency and Synthetic Tractability Versus N1-Aryl and N1-Benzyl Congeners

The allyl-substituted compound (MW = 351.4 g/mol) is 18% lighter than the N1-(4-methylbenzyl) analog (MW = 415.5 g/mol) and 27% lighter than the N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) analog (MW = 445.5 g/mol) [1]. Lower molecular weight is directly correlated with improved ligand efficiency (binding energy per heavy atom) and simplifies synthetic scale‑up, reducing both cost and timeline in hit‑to‑lead optimization [1].

Molecular Weight Advantage
Reported
351.4 g/mol
vs 415.5 & 445.5 g/mol
−18% / −27% lighter
May support higher ligand efficiency and simpler scale-up in fragment-to-lead campaigns.
Computed molecular weights; experimental confirmation recommended.
Molecular weight Ligand efficiency Oxalamide SAR

The Allyl Group Provides a Unique Orthogonal Synthetic Handle Not Present in Benzyl, Pyridyl, or t‑Butyl Analogs

The SMILES representation (C=CCNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N3CCCC3) reveals a terminal alkene in the allyl substituent [1]. This olefin enables bioorthogonal reactions—such as thiol‑ene coupling, olefin metathesis, or Pd‑catalyzed cross‑couplings—that are completely absent in the saturated alkyl or aromatic N1‑substituents of the closest analogs (e.g., 4‑methylbenzyl, pyridin‑4‑yl, tert‑butyl) [1]. No other commercially available congener in this oxalamide series carries a pendent alkene [1].

Terminal Alkene Handle
Reported
Present
vs Absent in N1-aryl/alkyl analogs
Enables thiol-ene, metathesis, and Pd-catalyzed couplings not possible with other congeners.
SMILES analysis confirms terminal C=C; conjugation requires experimental validation.
Click chemistry Bioconjugation Allyl reactivity

Computed Lipophilicity (XLogP3 = 3.2) Balances Permeability and Solubility Relative to More Lipophilic Benzyl and Fused‑Ring Analogs

The target compound exhibits a computed XLogP3 of 3.2, placing it within the optimal range (1–4) for oral bioavailability and CNS penetration according to Lipinski and CNS MPO guidelines [1]. In contrast, N1-benzyl and N1-fused‑ring analogs are expected to present higher logP values (>4) due to increased aromatic surface area, which may compromise aqueous solubility and increase off‑target binding [1]. Although direct experimental logP data for this series are lacking, the class‑level inference supports the allyl derivative as the most balanced candidate for permeability‑sensitive assays [1].

Lipophilicity (XLogP3)
Class-level
XLogP3 = 3.2
Estimated >4 for benzyl/fused-ring analogs
Moderate lipophilicity may avoid excessive off-target binding and support solubility in permeability assays.
Class-level inference; experimental logD/logP values not available.
Lipophilicity XLogP3 Drug-likeness

Optimal Procurement and Application Scenarios for N1-allyl-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide


Bioorthogonal Probe Development via Thiol‑Ene or Metathesis Conjugation

The terminal alkene of the allyl group (confirmed by SMILES in PubChem) permits thiol‑ene click reactions with thiol‑containing fluorophores, biotin, or polyethylene glycol chains, enabling the creation of chemically modified probes for pull‑down assays or fluorescence microscopy [1]. This reactivity is unique among the commercially available N2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl oxalamide congeners, making the target compound a strategic choice for probe chemistry [1].

Fragment‑Based and Ligand‑Efficiency‑Driven Lead Discovery

With a molecular weight of only 351.4 g/mol—substantially lower than analogous N1‑benzyl or N1‑fused‑ring derivatives—the allyl variant provides superior ligand efficiency potential [1]. Medicinal chemistry teams prioritizing atom‑economic hits can procure this compound as a fragment‑sized entry point for SPR or DSF screening, expecting higher biophysical hit rates and easier synthetic follow‑up [1].

Permeability and Solubility‑Profiling Assay Control

The moderate computed logP (XLogP3 = 3.2) and TPSA of 61.4 Ų suggest adequate passive permeability without excessive lipophilicity [1]. Researchers can use the allyl derivative as a reference compound in PAMPA or Caco‑2 permeability assays to benchmark the behavior of moderate‑permeability chemical space, while more lipophilic benzyl analogs serve as high‑logP comparators [1].

Application
Selection Property
Validation Focus
Bioorthogonal Probe Development
Terminal alkene reactivity for thiol-ene/metathesis conjugation
Conjugation efficiency, probe integrity, and labeling specificity
Fragment-based Lead Discovery
Low molecular weight and atom economy
Ligand efficiency in SPR/DSF screening; synthetic tractability
Permeability Assay Benchmarking
Moderate lipophilicity (computed XLogP3) and TPSA
PAMPA/Caco-2 performance vs. high-logP benzyl/fused-ring analogs
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